molecular formula C19H25NO6S B2600211 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide CAS No. 873579-30-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B2600211
CAS No.: 873579-30-7
M. Wt: 395.47
InChI Key: JUYFMXUMWVDCGD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 2,5-dimethoxy-4-methylbenzenesulfonyl group. The presence of multiple methoxy groups and a methyl substituent on the benzene ring may influence its physicochemical properties, such as solubility, crystallinity, and reactivity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6S/c1-13-10-18(26-5)19(12-16(13)24-3)27(21,22)20-9-8-14-6-7-15(23-2)17(11-14)25-4/h6-7,10-12,20H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYFMXUMWVDCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfonamide vs. Amide/Carbamoyl Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Replaces the sulfonamide group with a benzamide (CO-NH) linkage.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% product .
  • Physical Properties : Melting point = 90°C; characterized by $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR (Tables 1–2 in ).
  • Reactivity: The sulfonamide group may participate in hydrogen bonding more readily than amides, affecting molecular interactions in crystalline states or biological systems.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
  • Structure : Features a carbamoyl (NH-CO) group and a quaternary ammonium center, forming a zwitterionic structure with two water molecules .
  • Crystallography: Monoclinic crystal system (space group $ P2_1/c $), with unit cell parameters $ a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}, c = 10.2217 \, \text{Å}, \beta = 93.490^\circ $. The structure is stabilized by O–H···Cl and N–H···O hydrogen bonds involving the chloride ion and water molecules .
  • Role: Intermediate in synthesizing isoquinoline alkaloid analogues, suggesting utility in complex heterocycle synthesis .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H23N1O5S
  • Molecular Weight : 353.44 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa (cervical cancer)0.126
SMMC-7721 (hepatoma)0.071
K562 (leukemia)0.164

These findings suggest that the compound exhibits significant cytotoxic activity against these cancer cell lines, potentially surpassing the efficacy of traditional chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. The presence of electron-donating groups such as methoxy moieties has been shown to enhance activity by stabilizing the active conformation of the compound in biological systems .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the chemical structure can significantly influence biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions showed enhanced anticancer activity compared to those with electron-withdrawing groups.
  • Substituent Positioning : The positioning of substituents on the benzene ring affects binding affinity and selectivity toward target receptors.

Study 1: Anticancer Efficacy

In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior activity against HeLa cells with an IC50 value significantly lower than many analogs .

Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

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